molecular formula C13H16BrNO2 B570775 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone CAS No. 1424857-68-0

1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone

Cat. No.: B570775
CAS No.: 1424857-68-0
M. Wt: 298.18
InChI Key: NMNFDVVSNNMNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a bromobutyl side chain and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 1,4-dibromobutane.

    Alkylation Reaction: The key step involves the alkylation of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 1,4-dibromobutane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl side chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to form a ketone or reduced to form an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: The major product is the corresponding quinolinone ketone.

    Reduction: The major product is the corresponding quinolinone alcohol.

Scientific Research Applications

1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluorobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Similar structure with a fluorine atom instead of bromine.

    1-(4-Methylbutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromobutyl)-3,4-dihydro-7-hydroxy-2(1H)-quinolinone is unique due to the presence of the bromobutyl side chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromobutyl)-7-hydroxy-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3,5,9,16H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNFDVVSNNMNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.